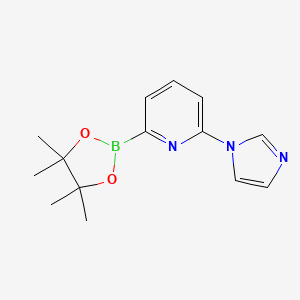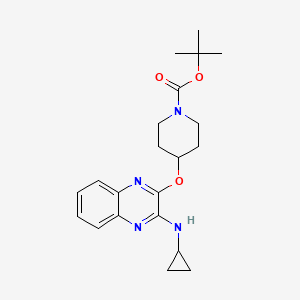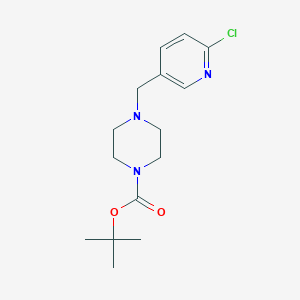
1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone
Übersicht
Beschreibung
“5-(2-Fluoro-6-(pyrrolidin-1-yl)pyridin-4-yl)-oxazole” is a chemical compound with the empirical formula C12H12FN3O and a molecular weight of 233.24 . It is provided in solid form .
Molecular Structure Analysis
The compound has a complex structure with several functional groups. The SMILES string representation of the molecule isFc1cc(cc(n1)N2CCCC2)-c3cnco3 . Physical And Chemical Properties Analysis
The compound is a solid . It has a topological polar surface area of 42.2Ų . The compound is canonicalized and has a complexity of 260 .Wissenschaftliche Forschungsanwendungen
Metabolic Investigations in Drug Development : The compound has been studied for its metabolic properties. For instance, Yoo et al. (2008) investigated the in vitro metabolism of a similar compound, focusing on its interaction with liver microsomes, an essential aspect in drug development (Yoo et al., 2008).
Synthesis Processes in Pharmaceutical Chemistry : Butters et al. (2001) explored the synthesis process of Voriconazole, a broad-spectrum triazole antifungal agent. This study highlights the significance of the compound in developing efficient synthesis routes for medically important drugs (Butters et al., 2001).
Characterization and Potential Therapeutic Applications : Govindhan et al. (2017) synthesized and characterized a similar compound, investigating its cytotoxic properties and binding analysis for potential biological applications (Govindhan et al., 2017).
Applications in Materials Science : Hussein et al. (2019) developed a protocol for synthesizing poly-functionalized nicotinonitriles, incorporating the compound . Their research has implications in the field of materials science due to the photophysical properties of these compounds (Hussein et al., 2019).
Antimicrobial Properties and Applications : Salimon et al. (2011) synthesized a compound structurally related to 1-(2-Fluoro-6-(pyrrolidin-1-YL)pyridin-4-YL)-ethanone and evaluated its antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Salimon et al., 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(2-fluoro-6-pyrrolidin-1-ylpyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-8(15)9-6-10(12)13-11(7-9)14-4-2-3-5-14/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRQATHBJTYJSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)F)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![3-{1-[2-(4-Methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}propanoic acid](/img/structure/B1391058.png)






